ethyl [(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with ethanol. The reaction is catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol
Wissenschaftliche Forschungsanwendungen
ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s chromene moiety is known for its biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of photoactive materials and fluorescent dyes
Wirkmechanismus
The mechanism of action of ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with various molecular targets. The chromene moiety can interact with biological macromolecules, leading to the inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE can be compared with other chromene derivatives such as:
ETHYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE: Similar in structure but lacks the propanoyl group, which may affect its biological activity.
ETHYL (4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY(PHENYL)ACETATE: Contains a phenyl group, which can influence its chemical properties and applications.
ETHYL (8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXYACETATE:
ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C17H18O6 |
---|---|
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
ethyl 2-(4-methyl-2-oxo-8-propanoylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C17H18O6/c1-4-12(18)16-13(22-9-15(20)21-5-2)7-6-11-10(3)8-14(19)23-17(11)16/h6-8H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
UZXHPWNWOYRPRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.